molecular formula C14H18N4O3 B11387068 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11387068
M. Wt: 290.32 g/mol
InChI Key: PXVPNENRPDIIPL-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the hydroxymethyl and hydroxypropyl groups, followed by the attachment of the 4-methylphenyl group. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5-(carboxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-dihydro-1,2,3-triazole-4-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can influence the compound’s binding affinity and specificity. Additionally, the hydroxymethyl and hydroxypropyl groups can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(hydroxymethyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide
  • 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
  • 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

The uniqueness of 5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxymethyl and hydroxypropyl groups enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, the 4-methylphenyl group contributes to its stability and potential interactions with biological targets.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

5-(hydroxymethyl)-N-(2-hydroxypropyl)-2-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C14H18N4O3/c1-9-3-5-11(6-4-9)18-16-12(8-19)13(17-18)14(21)15-7-10(2)20/h3-6,10,19-20H,7-8H2,1-2H3,(H,15,21)

InChI Key

PXVPNENRPDIIPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC(C)O)CO

Origin of Product

United States

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